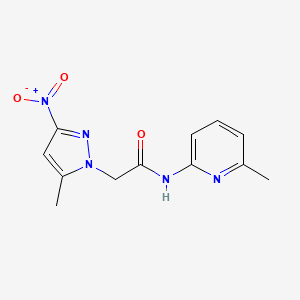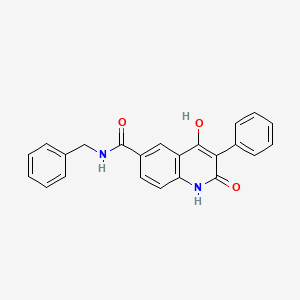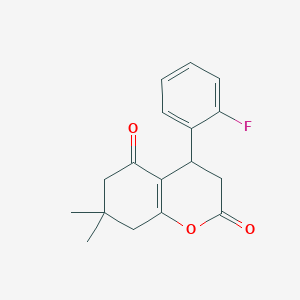![molecular formula C18H25NO2S B11070901 N-[2-(1-adamantyloxy)propyl]thiophene-2-carboxamide](/img/structure/B11070901.png)
N-[2-(1-adamantyloxy)propyl]thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(1-adamantyloxy)propyl]thiophene-2-carboxamide is a compound that combines the structural features of adamantane and thiophene. Adamantane is a polycyclic hydrocarbon known for its stability and rigidity, while thiophene is a sulfur-containing heterocycle with significant applications in organic electronics and pharmaceuticals. The combination of these two moieties in a single molecule offers unique chemical and physical properties, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-adamantyloxy)propyl]thiophene-2-carboxamide typically involves the following steps:
Preparation of 1-adamantanol: Adamantane is oxidized to form 1-adamantanol.
Formation of 1-adamantyloxypropyl bromide: 1-adamantanol is reacted with 3-bromopropanol under acidic conditions to form 1-adamantyloxypropyl bromide.
Synthesis of thiophene-2-carboxamide: Thiophene-2-carboxylic acid is converted to its corresponding acid chloride using thionyl chloride.
Coupling Reaction: The acid chloride is then reacted with 1-adamantyloxypropyl bromide in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-adamantyloxy)propyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The adamantyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Thiophene-2-carboxamide derivatives.
Substitution: Adamantyl-substituted thiophene derivatives.
Scientific Research Applications
N-[2-(1-adamantyloxy)propyl]thiophene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its stability and unique structural features.
Industry: Utilized in the development of organic semiconductors and other electronic materials.
Mechanism of Action
The mechanism of action of N-[2-(1-adamantyloxy)propyl]thiophene-2-carboxamide depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The adamantyl group provides stability and enhances lipophilicity, facilitating membrane penetration and interaction with hydrophobic pockets in proteins. The thiophene ring can participate in π-π interactions and hydrogen bonding, further influencing its biological activity.
Comparison with Similar Compounds
N-[2-(1-adamantyloxy)propyl]thiophene-2-carboxamide can be compared with other adamantane and thiophene derivatives:
Adamantane Derivatives: Compounds like amantadine and rimantadine are known for their antiviral properties. The presence of the adamantyl group in these compounds enhances their stability and bioavailability.
Thiophene Derivatives: Thiophene-based drugs such as suprofen and articaine are used for their anti-inflammatory and anesthetic properties. The thiophene ring contributes to their pharmacological activity.
Similar Compounds
Amantadine: An antiviral and antiparkinsonian drug.
Rimantadine: An antiviral drug.
Suprofen: A nonsteroidal anti-inflammatory drug.
Articaine: A local anesthetic.
This compound stands out due to the combination of the adamantyl and thiophene moieties, offering unique properties that can be leveraged in various scientific and industrial applications.
Properties
Molecular Formula |
C18H25NO2S |
|---|---|
Molecular Weight |
319.5 g/mol |
IUPAC Name |
N-[2-(1-adamantyloxy)propyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C18H25NO2S/c1-12(11-19-17(20)16-3-2-4-22-16)21-18-8-13-5-14(9-18)7-15(6-13)10-18/h2-4,12-15H,5-11H2,1H3,(H,19,20) |
InChI Key |
KNNSDCYETZWAMV-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC(=O)C1=CC=CS1)OC23CC4CC(C2)CC(C4)C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 4-[({(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetyl)amino]benzoate](/img/structure/B11070821.png)
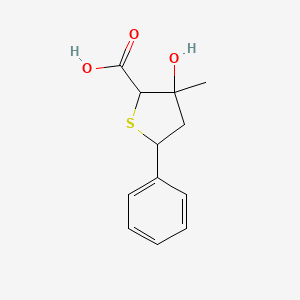
![4-(4-{[(4-methyl-3-nitrophenyl)carbonyl]amino}-1H-pyrazol-1-yl)butanoic acid](/img/structure/B11070824.png)
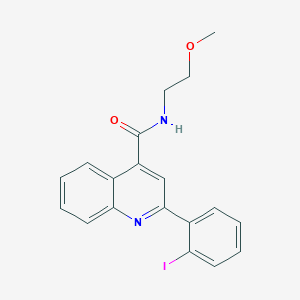
![3-[(8-Bromo-2-methyl-4-quinolyl)amino]phenol](/img/structure/B11070844.png)
![methyl 1-[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B11070845.png)
![2-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11070852.png)

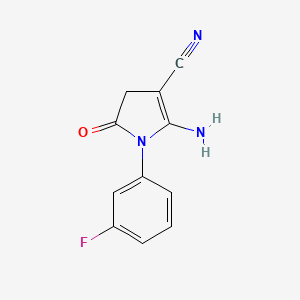
![Indol-2-one, 5-[4-(furan-2-carbonyl)piperazine-1-sulfonyl]-1-methyl-1,3-dihydro-](/img/structure/B11070866.png)
![4-tert-butyl-N-[2-(phenylacetyl)phenyl]benzamide](/img/structure/B11070877.png)
